molecular formula C11H9NO2 B182238 3-(1H-Indol-5-yl)acrylic acid CAS No. 179626-79-0

3-(1H-Indol-5-yl)acrylic acid

Cat. No. B182238
CAS RN: 179626-79-0
M. Wt: 187.19 g/mol
InChI Key: XKDUSMDFTBTTGY-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-Indol-5-yl)acrylic acid is an alpha,beta-unsaturated monocarboxylic acid and a member of indoles . It is functionally related to an acrylic acid . The molecular formula is C11H9NO2 .


Molecular Structure Analysis

The molecular structure of 3-(1H-Indol-5-yl)acrylic acid is characterized by an indole ring attached to an acrylic acid group . The InChI string representation of the molecule is InChI=1S/C11H9NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-7,12H,(H,13,14)/b6-5+ .


Chemical Reactions Analysis

While specific chemical reactions involving 3-(1H-Indol-5-yl)acrylic acid are not available, indole derivatives are known to be involved in a variety of chemical reactions. They are important types of molecules and natural products and play a main role in cell biology .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(1H-Indol-5-yl)acrylic acid include a molecular weight of 187.19 g/mol . The compound is an alpha,beta-unsaturated monocarboxylic acid and a member of indoles .

Scientific Research Applications

Small Molecule Inhibitors

Indole derivatives like “3-(1H-Indol-5-yl)acrylic acid” have been used to design small molecule inhibitors. These compounds are significant in the development of new therapeutic agents that can modulate biological pathways by inhibiting specific enzymes or receptors .

Antitubercular Agents

Research has shown that certain indole derivatives exhibit antitubercular activity. This suggests that “3-(1H-Indol-5-yl)acrylic acid” could potentially be used in the synthesis of new compounds to combat tuberculosis .

Cancer Treatment

Indole derivatives are increasingly being recognized for their potential in treating cancer cells. They may play a role in the development of new anticancer drugs due to their ability to interfere with cell proliferation and survival .

Microbial Treatment

These compounds have also been identified as having antimicrobial properties, which could make them useful in the treatment of various microbial infections .

Treatment of Disorders

The diverse biological activities of indole derivatives also extend to the treatment of different types of disorders in the human body, indicating a broad therapeutic potential .

α-Glucosidase Inhibitors

“3-(1H-Indol-5-yl)acrylic acid” related compounds have been explored as α-glucosidase inhibitors, which are important in managing conditions like diabetes by controlling blood sugar levels .

Plant Hormone Derivatives

Indole derivatives are known to be related to plant hormones such as indole-3-acetic acid, which is crucial for plant growth and development. This suggests potential agricultural applications for “3-(1H-Indol-5-yl)acrylic acid” in enhancing plant health and yield .

Future Directions

Indole derivatives, including 3-(1H-Indol-5-yl)acrylic acid, have shown potential in various areas of research. For instance, indole scaffolds containing the novel non-covalent (decaprenylphosphoryl-β-D-ribose2′-epimerase) DprE1 inhibitor 1,4-azaindole is currently in clinical trials to treat Mycobacterium tuberculosis . Additionally, DG167 indazole sulfonamide with potent anti-tubercular activity is undergoing early-stage development in preclinical studies . These developments suggest that indole derivatives, including 3-(1H-Indol-5-yl)acrylic acid, may have promising future applications in medicinal chemistry .

properties

IUPAC Name

(E)-3-(1H-indol-5-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(14)4-2-8-1-3-10-9(7-8)5-6-12-10/h1-7,12H,(H,13,14)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDUSMDFTBTTGY-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CN2)C=C1/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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